molecular formula C16H25N3O2 B5681992 (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid

货号 B5681992
分子量: 291.39 g/mol
InChI 键: KFFBLRWHSPSQBQ-GQCTYLIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as LY404187 and is a selective antagonist of the dopamine D2 receptor. It has been studied extensively for its ability to modulate dopamine signaling in the brain, which has implications for the treatment of various neurological disorders.

作用机制

The mechanism of action of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid involves its ability to selectively bind to the dopamine D2 receptor. This receptor is a key mediator of dopamine signaling in the brain and is involved in various neurological processes such as reward, motivation, and movement. By binding to this receptor, LY404187 can modulate dopamine signaling and alter the activity of neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid are largely mediated by its effects on dopamine signaling. This compound has been shown to reduce dopamine release in the brain, which can lead to a reduction in the positive symptoms of schizophrenia. Additionally, it has been shown to improve cognitive function and reduce negative symptoms, such as social withdrawal and apathy.

实验室实验的优点和局限性

One of the main advantages of using (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to specifically target dopamine signaling in the brain and study its effects on various neurological processes. However, one of the limitations of this compound is its complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.

未来方向

There are several future directions for research on (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid. One area of interest is in the treatment of other neurological disorders that involve dopamine signaling, such as Parkinson's disease and addiction. Additionally, there is a need for further research on the long-term effects of this compound and its potential for use in combination with other drugs. Finally, there is a need for more efficient synthesis methods to increase the availability of this compound for use in research.

合成方法

The synthesis of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid involves a multi-step process that starts with the reaction of 4-(1H-pyrazol-1-ylmethyl)piperidine with 3-bromo-2-heptenoic acid. This reaction is followed by a series of purification steps to obtain the final product. The synthesis of this compound is challenging due to the presence of multiple chiral centers, which requires careful control of reaction conditions to obtain the desired stereochemistry.

科学研究应用

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of schizophrenia, a debilitating mental disorder that affects millions of people worldwide. This compound has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, by modulating dopamine signaling in the brain.

属性

IUPAC Name

(E)-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-3-4-6-15(16(20)21)18-11-7-14(8-12-18)13-19-10-5-9-17-19/h4-6,9-10,14-15H,2-3,7-8,11-13H2,1H3,(H,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFBLRWHSPSQBQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C(=O)O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C(=O)O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。